CAY10512

Description

Structure

3D Structure

Properties

IUPAC Name |

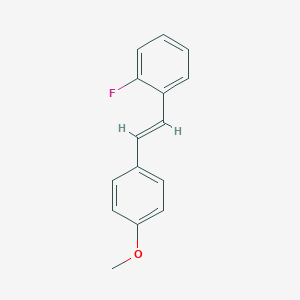

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVFNAZMSMNXJG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CAY10512

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10512 is a potent, synthetic, substituted trans-stilbene analog of resveratrol that demonstrates significant inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key molecular targets and cellular processes. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound functions as a powerful inhibitor of the canonical NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival.[1] The primary mode of action involves the suppression of TNF-α-induced activation of NF-κB.[1] While the direct molecular target of this compound has not been definitively elucidated in the available literature, its action is consistent with the inhibition of a key upstream kinase in the NF-κB cascade, likely the IκB kinase (IKK) complex, which is a known target of resveratrol and its analogs.

The canonical NF-κB pathway is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB alpha (IκBα). Phosphorylated IκBα is subsequently ubiquitinated and targeted for proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of a wide range of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). This compound intervenes in this cascade, preventing the nuclear translocation of NF-κB and the subsequent expression of its target genes.

Signaling Pathway Diagram

Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.

Quantitative Data

The inhibitory potency of this compound on the NF-κB pathway has been quantified in cell-based assays.

| Parameter | Value | Assay | Cell Line | Inducer |

| IC₅₀ | 0.15 µM | NF-κB Luciferase Reporter Assay | 293/NF-κB-luc | TNF-α |

Data sourced from Heynekamp, J.J., et al. (2006). J. Med. Chem.

Downstream Effects of this compound

By inhibiting the NF-κB signaling pathway, this compound effectively suppresses the expression and release of various downstream pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Release

This compound has been shown to significantly reduce the release of several key pro-inflammatory cytokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Monocyte Chemoattractant Protein-1 (MCP-1)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

Suppression of Pro-inflammatory miRNA Upregulation

This compound can also suppress the upregulation of NF-κB-sensitive pro-inflammatory microRNAs (miRNAs), such as:

-

miRNA-9

-

miRNA-125b

-

miRNA-146a

-

miRNA-155

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

References

CAY10512: A Selective NF-κB Inhibitor for Research and Drug Development

An In-depth Technical Guide on the Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10512 has emerged as a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating NF-κB-mediated processes and as a potential therapeutic agent.

Introduction to NF-κB Signaling and this compound

The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of a wide array of genes involved in inflammation, immunity, and cellular proliferation and apoptosis.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers.[4] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This activation cascade involves the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[4][5]

This compound, a substituted trans-stilbene analog of resveratrol, has been identified as a potent inhibitor of this pathway.[6] It effectively suppresses the activation of NF-κB, thereby downregulating the expression of downstream pro-inflammatory mediators.

Mechanism of Action of this compound

While the precise molecular target of this compound within the NF-κB cascade is not definitively established in the public domain, its functional effects strongly indicate an upstream inhibitory action. Based on the known mechanisms of similar inhibitors and the observed downstream effects, the putative mechanism of this compound likely involves one of the following key steps:

-

Inhibition of IκB Kinase (IKK) Activity: this compound may directly or indirectly inhibit the catalytic activity of the IKK complex, preventing the phosphorylation of IκBα.

-

Prevention of IκBα Phosphorylation and Degradation: By targeting upstream kinases or the IκBα substrate itself, this compound could block the phosphorylation and subsequent degradation of IκBα.

-

Inhibition of NF-κB Nuclear Translocation: this compound might interfere with the cellular machinery responsible for transporting the active NF-κB dimer from the cytoplasm into the nucleus.

The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 0.15 µM | Inhibition of TNF-α-induced NF-κB activation in 293/NF-κB-luc stable reporter cell line | [6] |

| Cell Type | Stimulus | Concentration of this compound | Effect | Reference |

| HNG cells | AD-ECF | 5 µM | Effectively inhibits miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155 upregulation. | [7] |

| Primary human islets | - | 0.15 µM | Significantly protects pancreatic islet viability and alleviates cell damage by inhibiting pro-inflammatory factors and tissue factor expression. | [7] |

| BV-2 microglial cells | MR agonists (Aldosterone, 11-dehydrocorticosterone) | 0.25 µM | Significantly inhibits the gene and protein expression of IL-6 and TNFR2. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., 293/NF-κB-luc from Panomics).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

TNF-α (human recombinant).

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the 293/NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour.

-

Stimulation: Prepare a solution of TNF-α in complete DMEM at a final concentration of 10 ng/mL. Add 10 µL of the TNF-α solution to each well (except for the unstimulated control).

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the luminescence values to the vehicle control.

-

Plot the normalized luminescence against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

CAY10512: An In-depth Technical Guide to its Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10512 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of the downstream effects of this compound, focusing on its mechanism of action and the subsequent impact on inflammatory responses. Through the inhibition of NF-κB, this compound effectively suppresses the expression of pro-inflammatory microRNAs (miRNAs) and cytokines, highlighting its therapeutic potential in neuroinflammation and other inflammatory conditions. This document details the molecular cascade affected by this compound, presents quantitative data on its inhibitory effects, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a small molecule inhibitor that targets the NF-κB signaling cascade, a crucial regulator of the immune and inflammatory response. The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of genes involved in inflammation, cell survival, and proliferation. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, pathogens, or stress, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.

This compound exerts its inhibitory effect on this pathway, preventing the downstream consequences of NF-κB activation. This leads to a significant reduction in the production of key inflammatory mediators.

Downstream Effects of this compound on Gene Expression

The primary downstream effect of this compound is the suppression of NF-κB-mediated gene transcription. This has been demonstrated through the observed downregulation of several pro-inflammatory molecules.

Inhibition of Pro-inflammatory Cytokine Release

This compound has been shown to significantly reduce the release of several pro-inflammatory cytokines that are transcriptionally regulated by NF-κB. These include:

-

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine involved in systemic inflammation.

-

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and the acute phase response.[1]

-

Interleukin-8 (IL-8): A chemokine that is a potent chemoattractant for neutrophils.[1]

Suppression of NF-κB-Sensitive microRNAs

In addition to cytokines, this compound can suppress the upregulation of NF-κB-sensitive pro-inflammatory microRNAs.[1] These small non-coding RNAs play a critical role in post-transcriptional regulation of gene expression and are implicated in various inflammatory diseases. The miRNAs affected by this compound include:

-

miRNA-9

-

miRNA-125b

-

miRNA-146a

-

miRNA-155

The inhibition of these miRNAs can have broad downstream effects on the inflammatory response by altering the expression of their target genes.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro studies. The following tables summarize the key findings.

| Cell Line | Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |

| HNG cells | AD-ECF | 5 µM | 0-96 h | Effective inhibition of miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155 upregulation. | [1] |

| Primary human islets | - | 0.15 µM | 1-7 h | Significant protection of pancreatic islet viability and alleviation of cell damage by inhibiting the increase of pro-inflammatory factors and tissue factor expression. | [1] |

| BV-2 cells | MR agonists (Aldosterone, 11-dehydrocorticosterone) | 0.25 µM | 25 h | Significant inhibition of gene and protein expression of IL-6 and TNFR2. | [1] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the downstream effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human neuronal glial (HNG) cells, primary human islets, and murine microglial (BV-2) cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To induce an inflammatory response and NF-κB activation, cells are treated with relevant stimuli such as Alzheimer's disease-extracellular fluid (AD-ECF) or mineralocorticoid receptor (MR) agonists like aldosterone.

-

This compound Treatment: Cells are pre-treated with this compound at various concentrations for a specified period before or during stimulation.

Quantification of Cytokine and miRNA Expression

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to measure the concentration of secreted cytokines (e.g., TNF-α, MCP-1, IL-6, IL-8) using commercially available ELISA kits.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and reverse transcribed to cDNA. The expression levels of specific mRNAs (e.g., IL-6, TNFR2) and miRNAs (e.g., miRNA-9, miRNA-125b, miRNA-146a, miRNA-155) are quantified using specific primers and probes.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared to analyze the protein levels of key signaling molecules.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies specific for target proteins (e.g., phosphorylated p65, TNFR2) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound downstream signaling pathway and a typical experimental workflow.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: A typical experimental workflow to assess this compound effects.

Conclusion

This compound is a valuable research tool for investigating the roles of the NF-κB signaling pathway in various pathological conditions. Its ability to potently inhibit the production of a wide range of pro-inflammatory mediators underscores its potential as a therapeutic agent for inflammatory diseases. The detailed understanding of its downstream signaling effects, as outlined in this guide, provides a solid foundation for further research and development in this area. The provided experimental frameworks can be adapted to explore the efficacy of this compound in different cellular and disease models.

References

CAY10512: A Technical Guide to its Role in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammatory responses are implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. A key regulator of the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB). This technical guide provides an in-depth overview of CAY10512, a potent inhibitor of the NF-κB pathway, and its role in modulating inflammatory responses. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm through its association with an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals such as cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound intervenes in this pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[1] Evidence suggests that this compound can completely block the phosphorylation of the p65 subunit of NF-κB and its translocation to the nucleus.[1]

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following table summarizes the observed in vitro effects of this compound across various experimental models. While specific IC50 values for cytokine inhibition are not extensively published, the data demonstrates a significant and dose-dependent reduction in key inflammatory markers.

| Cell Type/Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| Human Neuroglioma (HNG) cells | Alzheimer's Disease Extracellular Fluid (AD-ECF) | 5 µM | Effective inhibition of pro-inflammatory miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155 upregulation. | [1] |

| Primary Human Islets | - | 0.15 µM | Significant protection of pancreatic islet viability by inhibiting the increase of pro-inflammatory factors and tissue factor expression. | [1] |

| BV-2 Microglial Cells | Mineralocorticoid Receptor (MR) Agonists (Aldosterone, 11-dehydrocorticosterone) | 0.25 µM | Significant inhibition of the gene and protein expression of the pro-inflammatory factor IL-6 and the inflammatory receptor TNFR2. | [1] |

| BV-2 Microglial Cells | Aldosterone | Not specified | Completely blocked the phosphorylation of p65 and its translocation to the nucleus. | [1] |

| Not Specified | Not Specified | Not specified | Significantly reduces the release of pro-inflammatory cytokines such as TNF-α, MCP-1, IL-8, and IL-6. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

This compound

-

Pro-inflammatory stimulus (e.g., TNF-α, LPS)

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

-

Luciferase Assay System (e.g., Promega)

-

96-well opaque plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well opaque plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 6-8 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated control.

Cytokine Release Measurement by ELISA

This protocol is for quantifying the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant.

Materials:

-

Immune cells (e.g., primary macrophages, BV-2 microglial cells)

-

This compound

-

Pro-inflammatory stimulus (e.g., LPS)

-

Cell culture medium

-

ELISA kit for the specific cytokine of interest (e.g., R&D Systems, BD Biosciences)

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Cell Culture and Treatment: Plate the immune cells in a 24-well plate. Pre-treat the cells with this compound for 1-2 hours before adding the stimulus (e.g., LPS at 100 ng/mL).

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples. Determine the percentage inhibition of cytokine release by this compound.

Western Blot for IκBα Phosphorylation

This method is used to visualize the effect of this compound on the phosphorylation of IκBα.

Materials:

-

Cells of interest (e.g., macrophages)

-

This compound

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or stimulus for the desired time. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Analysis: Densitometrically quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Quantification of Pro-inflammatory miRNAs in Cerebrospinal Fluid (CSF)

This protocol outlines the steps to measure the levels of NF-κB-sensitive miRNAs in CSF samples.

Materials:

-

CSF samples

-

RNA extraction kit suitable for biofluids (e.g., Qiagen miRNeasy Serum/Plasma Kit)

-

Reverse transcription kit with miRNA-specific primers

-

Real-time PCR system

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for specific miRNAs (e.g., miRNA-9, miRNA-125b, miRNA-146a, miRNA-155) and a reference small RNA (e.g., U6 snRNA)

Protocol:

-

RNA Extraction: Extract total RNA, including small RNAs, from CSF samples according to the manufacturer's protocol.

-

Reverse Transcription: Perform reverse transcription of the extracted RNA using miRNA-specific stem-loop primers or a poly(A) tailing method.

-

Real-Time PCR: Perform qPCR using primers specific for the miRNAs of interest. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

-

Data Analysis: Calculate the relative expression of the target miRNAs using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Caption: Pro-inflammatory signaling cascade initiated by GPR84 activation.

Caption: Workflow for measuring cytokine inhibition by this compound using ELISA.

Conclusion

This compound is a valuable research tool for investigating inflammatory processes due to its potent and specific inhibition of the NF-κB signaling pathway. By preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, this compound effectively downregulates the expression of a wide range of pro-inflammatory genes. The data presented in this guide highlights its efficacy in various in vitro models of inflammation, including those relevant to neuroinflammation and metabolic disorders. The detailed experimental protocols provide a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of NF-κB inhibition in inflammatory diseases. The visualization of the signaling pathways and experimental workflows offers a clear conceptual framework for understanding the mechanism and study of this compound. Further research, particularly focusing on in vivo efficacy and the determination of precise inhibitory concentrations for a broader range of cytokines, will be crucial in translating the potential of this compound and similar NF-κB inhibitors into clinical applications.

References

CAY10512: A Technical Guide for In Vitro Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of CAY10512, a potent inhibitor of Nuclear Factor-kappa B (NF-κB), for studying neuroinflammation in vitro. Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a key pathological feature of many neurodegenerative diseases. Understanding the molecular pathways that drive neuroinflammation and identifying novel therapeutic inhibitors are critical areas of research. This compound offers a valuable tool for dissecting the role of the NF-κB signaling pathway in this complex process.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, are activated by various stimuli, such as lipopolysaccharide (LPS), a component of gram-negative bacteria. This activation triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] this compound is believed to interfere with this cascade, preventing the nuclear translocation of NF-κB and thereby suppressing the expression of these key inflammatory mediators.

The NF-κB pathway is a central regulator of inflammation, and its activation in microglia is a critical event in the initiation and propagation of neuroinflammatory responses.[4] Furthermore, NF-κB can also regulate the expression of COX-2, an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[3][5] The interplay between the NF-κB and COX-2 pathways is a crucial aspect of neuroinflammation.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of this compound and a typical experimental workflow for its study, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spinal NF-kB activation induces COX-2 upregulation and contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 is a neuronal target gene of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of CAY10512: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10512 is a potent and selective inhibitor of the NF-κB signaling pathway. While direct quantitative data on its intrinsic antioxidant activity is not extensively available in current literature, its profound impact on the NF-κB cascade strongly suggests significant antioxidant potential. This technical guide explores the inferred antioxidant properties of this compound, primarily through its mechanism of action in suppressing NF-κB, a key regulator of cellular inflammatory and oxidative stress responses. This document provides a comprehensive overview of the theoretical framework for this compound's antioxidant effects, detailed experimental protocols for assessing these properties, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Link Between NF-κB and Oxidative Stress

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for various signaling processes at physiological concentrations, excessive ROS production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical mediator of the inflammatory response. Upon activation by various stimuli, including oxidative stress, NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules. This, in turn, can create a positive feedback loop, as inflammatory cells often produce more ROS, thus exacerbating oxidative stress.

This compound is a potent inhibitor of NF-κB activation. By blocking this pathway, this compound is hypothesized to exert significant antioxidant effects by disrupting the cycle of inflammation and oxidative stress.

Inferred Antioxidant Properties of this compound

The primary antioxidant mechanism of this compound is likely indirect, stemming from its potent inhibition of the NF-κB signaling pathway. The anticipated antioxidant effects include:

-

Reduction of Pro-inflammatory Cytokine Production: By inhibiting NF-κB, this compound can decrease the expression of pro-inflammatory cytokines that contribute to ROS generation.

-

Suppression of Inflammatory Cell Infiltration: Inhibition of NF-κB-mediated expression of adhesion molecules can reduce the recruitment of inflammatory cells to sites of inflammation, thereby limiting a major source of ROS.

-

Modulation of Pro-oxidant Enzyme Expression: NF-κB is known to regulate the expression of enzymes involved in ROS production, such as NADPH oxidase (NOX). This compound may therefore downregulate the expression of these enzymes.

It is important to note that while these effects are strongly inferred from the known function of this compound, direct experimental validation through standard antioxidant assays is needed for confirmation.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the direct antioxidant properties of this compound from standardized assays are not available. The primary reported quantitative value relates to its NF-κB inhibitory activity.

| Parameter | Value | Cell Line/System | Reference |

| NF-κB Inhibition (IC50) | ~100 nM | Various | Inferred from commercial supplier data |

Researchers are encouraged to perform direct antioxidant assays, as detailed in the experimental protocols section, to generate quantitative data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the antioxidant properties of this compound.

In Vitro Chemical-Based Antioxidant Assays

These assays assess the direct radical scavenging ability of a compound.

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in methanol or ethanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decolorization is proportional to the antioxidant's concentration.

Protocol:

-

Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a 96-well plate, add 20 µL of each this compound dilution.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Trolox is typically used as a standard.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.

-

The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Antioxidant Assays

These assays measure the ability of a compound to mitigate oxidative stress within a cellular environment.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Protocol:

-

Seed cells (e.g., HeLa, HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

-

Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a short period (e.g., 30-60 minutes).

-

Remove the treatment media and wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

N-acetylcysteine (NAC) can be used as a positive control antioxidant.

Antioxidant Enzyme Activity Assays

These assays determine the effect of this compound on the activity of key antioxidant enzymes.

Principle: GPx catalyzes the reduction of hydroperoxides by reduced glutathione (GSH). The activity is measured indirectly by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Culture cells and treat with this compound.

-

Prepare cell lysates.

-

In a 96-well plate, add cell lysate, a reaction mixture containing GSH, GR, and NADPH.

-

Initiate the reaction by adding a substrate like tert-butyl hydroperoxide.

-

Immediately measure the absorbance at 340 nm kinetically for 5-10 minutes.

-

The rate of NADPH disappearance is proportional to the GPx activity.

Principle: SOD catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., WST-1, cytochrome c). The inhibition of the reduction of the detector molecule is proportional to the SOD activity.

Protocol:

-

Prepare cell lysates from this compound-treated cells.

-

In a 96-well plate, add cell lysate, the superoxide-generating system, and the detector molecule.

-

Incubate at room temperature and monitor the color change spectrophotometrically.

-

The percentage of inhibition of the detector molecule's reduction reflects the SOD activity.

Principle: Catalase decomposes hydrogen peroxide into water and oxygen. The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.

Protocol:

-

Prepare cell lysates.

-

In a UV-transparent cuvette or 96-well plate, add the cell lysate to a solution of hydrogen peroxide in phosphate buffer.

-

Immediately measure the decrease in absorbance at 240 nm over time.

-

The rate of decrease is proportional to the catalase activity.

NF-κB Reporter Assay

Principle: This assay uses a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

Protocol:

-

Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white, clear-bottom plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-24 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

The decrease in luminescence in this compound-treated cells compared to the stimulated control indicates NF-κB inhibition.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and the Role of Oxidative Stress

CAY10512: A Technical Guide to its Binding Affinity and Target Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CAY10512, a potent inhibitor of the NF-κB signaling pathway. The document focuses on its target protein binding affinity, the experimental methodologies used to determine these interactions, and the visualization of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent analog of Resveratrol, demonstrating significantly increased potency in the inhibition of NF-κB activation. While the direct binding affinity in terms of K_i_ or K_d_ has not been explicitly reported in the available literature, its functional inhibition of the NF-κB pathway, stimulated by Tumor Necrosis Factor-alpha (TNF-α), has been quantified.

| Compound | Target Pathway/Process | IC_50_ | Notes |

| This compound | NF-κB Activation (TNF-α stimulated) | 150 nM | A 100-fold more potent analog of Resveratrol in inhibiting the NF-κB activation pathway.[1] |

| Resveratrol | NF-κB Activation | ~15 µM | Parent compound with a wide spectrum of targets, including IKKβ.[1] |

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on the IKKβ kinase, a key component of the NF-κB pathway, typically involves a biochemical kinase assay. Below is a detailed, generalized protocol for such an assay.

In Vitro IKKβ Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_50_) of a test compound (e.g., this compound) against IKKβ kinase activity.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site, such as GST-IκBα)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™, Lance®, or a phosphospecific antibody)

-

Microplate reader (Luminescence, Fluorescence, or Absorbance based, depending on the detection method)

-

96-well or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (a known IKKβ inhibitor).

-

Reaction Mixture Preparation: In each well of the assay plate, add the IKKβ enzyme and the substrate peptide in the kinase assay buffer.

-

Inhibitor Incubation: Add the diluted this compound or control solutions to the respective wells. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes) to allow for the enzymatic phosphorylation of the substrate.

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

Luminescence-based (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

-

Fluorescence-based (e.g., Lance®): Use a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled anti-tag antibody to generate a FRET signal.

-

ELISA-based: Use a phosphospecific antibody to detect the phosphorylated substrate.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known inhibitor (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

-

Signaling Pathway and Experimental Workflow Visualizations

Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of the IKK complex. This compound is believed to exert its inhibitory effect by targeting IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.

Caption: this compound inhibits the canonical NF-κB pathway by targeting the IKK complex.

Experimental Workflow for IC_50_ Determination

This diagram outlines the key steps in an in vitro kinase assay to determine the IC_50_ value of an inhibitor like this compound.

Caption: Workflow for determining the IC50 of this compound in an IKKβ kinase assay.

References

CAY10512: A Technical Guide to its Therapeutic Potential in Oncology via NF-κB Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of cellular processes that are frequently dysregulated in cancer, including inflammation, cell survival, proliferation, and angiogenesis. Its constitutive activation is a hallmark of many malignancies, contributing to tumor progression and resistance to therapy. This technical guide explores the therapeutic potential of CAY10512, a potent substituted trans-stilbene analog of resveratrol, as a targeted inhibitor of the NF-κB signaling pathway for cancer treatment. With an inhibitory concentration (IC50) for TNFα-induced NF-κB activation of 0.15 µM, this compound is approximately 100-fold more potent than its parent compound, resveratrol. This document provides a comprehensive overview of the NF-κB pathway in cancer, the mechanism of action of this compound, and detailed experimental protocols for its evaluation as a potential anti-cancer agent.

The NF-κB Signaling Pathway: A Critical Target in Oncology

The NF-κB family of transcription factors comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers that, in an inactive state, are sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκBs). The activation of NF-κB can proceed through two major pathways: the canonical and non-canonical pathways.

2.1. Canonical and Non-Canonical NF-κB Signaling

The canonical pathway is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 (IL-1), as well as by growth factors and pathogen-associated molecular patterns. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (most commonly p50/p65), allowing their translocation to the nucleus where they bind to specific DNA sequences and activate the transcription of target genes.

The non-canonical pathway is activated by a subset of TNF receptor superfamily members and is dependent on the activation of IKKα, which leads to the processing of the p100 subunit to its active p52 form.

2.2. The Role of NF-κB in Cancer

Constitutive activation of NF-κB is observed in a wide variety of human cancers and is associated with the promotion of:

-

Cell Proliferation: NF-κB upregulates the expression of cyclins and other proteins that drive cell cycle progression.

-

Cell Survival: It induces the expression of anti-apoptotic genes, thereby protecting cancer cells from programmed cell death.

-

Angiogenesis: NF-κB promotes the transcription of pro-angiogenic factors, facilitating the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Invasion and Metastasis: It regulates the expression of genes involved in cell adhesion, migration, and invasion, contributing to the metastatic spread of cancer.

-

Inflammation: NF-κB is a key mediator of the inflammatory tumor microenvironment, which can further fuel tumor growth.

-

Drug Resistance: The anti-apoptotic functions of NF-κB can confer resistance to conventional chemotherapy and radiotherapy.

This compound: A Potent Inhibitor of NF-κB Activation

This compound is a synthetic, substituted trans-stilbene analog of the natural product resveratrol. While resveratrol itself has been shown to inhibit NF-κB activation, this compound exhibits significantly greater potency.

3.1. Mechanism of Action and Potency

The primary mechanism of action of this compound is the inhibition of the TNFα-induced activation of NF-κB. This has been demonstrated in cell-based reporter assays, where this compound effectively blocks the transcriptional activity of NF-κB.

Table 1: Comparative Inhibitory Potency of this compound and Resveratrol

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | NF-κB Activation (TNFα-induced) | Reporter Gene Assay | 0.15 | |

| Resveratrol | NF-κB Activation (TNFα-induced) | Reporter Gene Assay | 20 |

Therapeutic Rationale for this compound in Cancer

The central role of NF-κB in driving multiple aspects of tumorigenesis provides a strong rationale for the development of NF-κB inhibitors as anti-cancer agents. The high potency of this compound makes it a valuable tool for investigating the therapeutic potential of NF-κB inhibition in various cancer types. By effectively blocking the NF-κB signaling pathway, this compound has the potential to:

-

Inhibit the proliferation of cancer cells.

-

Induce apoptosis in tumor cells.

-

Suppress tumor-associated angiogenesis.

-

Reduce the invasive and metastatic potential of cancer cells.

-

Sensitize tumors to conventional cancer therapies.

Experimental Protocols for the Preclinical Evaluation of this compound

This section provides detailed methodologies for the in vitro and in vivo evaluation of this compound's anti-cancer activity.

5.1. In Vitro Evaluation

5.1.1. NF-κB Reporter Assay

This assay is designed to quantify the inhibitory effect of this compound on NF-κB transcriptional activity in cancer cells.

Protocol:

-

Cell Culture: Maintain a cancer cell line (e.g., HEK293, HeLa) stably transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase reporter gene.

-

Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Stimulation: Prepare a solution of TNFα in cell culture medium at a final concentration of 10 ng/mL. Add 10 µL of the TNFα solution to each well (except for the unstimulated control wells). Incubate for 6 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

5.1.2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

5.2. In Vivo Evaluation

5.2.1. Xenograft Mouse Model of Cancer

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 human cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals, and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be used for pharmacodynamic studies, such as assessing the inhibition of NF-κB activity by immunohistochemistry or western blotting for phosphorylated IκBα.

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic lead for cancer treatment due to its potent and specific inhibition of the NF-κB signaling pathway. The strong scientific rationale for targeting NF-κB in oncology, coupled with the significantly enhanced potency of this compound compared to resveratrol, warrants its further preclinical investigation. The experimental protocols outlined in this guide provide a framework for a comprehensive evaluation of its anti-cancer efficacy. Future studies should focus on elucidating its detailed mechanism of action, evaluating its efficacy in a broader range of cancer models, and assessing its pharmacokinetic and safety profiles to determine its potential for clinical development. The exploration of this compound and other potent NF-κB inhibitors could pave the way for novel and effective targeted therapies for a variety of cancers.

CAY10512: A Technical Guide to its Impact on microRNA Regulation via the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of CAY10512, a potent inhibitor of the NF-κB signaling pathway, and its subsequent impact on the regulation of specific pro-inflammatory microRNAs (miRNAs). This document provides a comprehensive overview of the core signaling pathway, quantitative data on miRNA inhibition, and detailed experimental protocols for researchers investigating the therapeutic potential of targeting NF-κB-mediated inflammation.

Core Mechanism: Inhibition of NF-κB-mediated microRNA Upregulation

This compound functions as a robust inhibitor of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. In pathological conditions such as neuroinflammation, the activation of the NF-κB signaling cascade leads to the transcriptional upregulation of a specific set of pro-inflammatory miRNAs. These small non-coding RNAs, including miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155, play a crucial role in amplifying and sustaining the inflammatory environment by targeting and repressing the translation of various anti-inflammatory and cell-protective mRNAs.

This compound intervenes in this process by preventing the translocation of the active NF-κB complex (typically the p65/p50 heterodimer) into the nucleus. This inhibition of nuclear translocation effectively blocks the transcription of NF-κB target genes, including the aforementioned pro-inflammatory miRNAs. By suppressing the upregulation of these miRNAs, this compound helps to restore cellular homeostasis and attenuate the inflammatory response.

Quantitative Data: Efficacy of this compound in miRNA Suppression

Studies have demonstrated the significant efficacy of this compound in suppressing the upregulation of NF-κB-sensitive miRNAs in relevant cellular models. The following table summarizes the quantitative data from a study investigating the effect of this compound on primary human neuronal-glial (HNG) cell co-cultures stimulated with extracellular fluid derived from Alzheimer's disease patients (AD-ECF), a potent inflammatory stimulus.

| microRNA Target | Treatment Group | Fold Change vs. Control | Reference |

| miRNA-9 | AD-ECF + this compound | ≤ 0.22 | [1] |

| miRNA-125b | AD-ECF + this compound | ≤ 0.22 | [1] |

| miRNA-146a | AD-ECF + this compound | ≤ 0.22 | [1] |

| miRNA-155 | AD-ECF + this compound | ≤ 0.22 | [1] |

Table 1: Quantitative analysis of this compound-mediated inhibition of pro-inflammatory miRNA upregulation in AD-ECF-stressed primary human neuronal-glial (HNG) cells.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to its validation, the following diagrams have been generated using the DOT language.

Figure 1: Signaling pathway of this compound-mediated inhibition of NF-κB and subsequent microRNA regulation.

Figure 2: Experimental workflow for assessing the impact of this compound on microRNA expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on miRNA regulation.

Protocol 1: Quantification of microRNA Expression in Cell Culture

This protocol outlines the steps for treating cultured cells with this compound, extracting total RNA, and quantifying the expression levels of target miRNAs using quantitative real-time PCR (qRT-PCR).

Materials:

-

Primary human neuronal-glial (HNG) cell co-cultures

-

Alzheimer's Disease-derived Extracellular Fluid (AD-ECF) as an inflammatory stimulus

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., mirVana miRNA Isolation Kit)

-

Reverse transcription kit for miRNA (e.g., TaqMan MicroRNA Reverse Transcription Kit)

-

TaqMan MicroRNA Assays (specific for miR-9, miR-125b, miR-146a, miR-155, and a housekeeping control like RNU6B)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Plating: Culture HNG cells under standard conditions. Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

-

Stimulation and Treatment:

-

Prepare working solutions of AD-ECF and this compound in cell culture medium.

-

Aspirate the old medium from the cells and wash with PBS.

-

Add the medium containing the AD-ECF stimulus to the cells.

-

Concurrently, add the this compound solution to the treated groups at the desired final concentration. Include a vehicle control group (DMSO).

-

Incubate the cells for the specified duration (e.g., 24-48 hours).

-

-

Total RNA Extraction:

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

-

Follow the manufacturer's protocol for the extraction of total RNA, including the small RNA fraction.

-

Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.

-

-

Reverse Transcription:

-

Perform reverse transcription on the total RNA samples using a miRNA-specific reverse transcription kit.

-

Use specific stem-loop primers for each target miRNA and the housekeeping control.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qRT-PCR reaction mix containing the cDNA, TaqMan MicroRNA Assay (primers and probe), and qPCR master mix.

-

Run the qRT-PCR on a real-time PCR instrument using the appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target miRNAs to the Ct value of the housekeeping control (ΔCt).

-

Calculate the relative expression of each miRNA using the 2-ΔΔCt method, comparing the treated groups to the control group.

-

Protocol 2: Measurement of Pro-inflammatory Cytokine Release

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant following treatment with this compound.

Materials:

-

Cell culture supernatant collected from the experiment described in Protocol 1.

-

ELISA kits specific for the cytokines of interest (e.g., human TNF-α ELISA kit, human IL-6 ELISA kit).

-

Microplate reader.

Procedure:

-

Sample Collection: At the end of the treatment period in Protocol 1, collect the cell culture supernatant from each well.

-

Sample Preparation: Centrifuge the supernatant to pellet any detached cells or debris. Store the clarified supernatant at -80°C until use.

-

ELISA Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known concentrations of the cytokine standards.

-

Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.

-

Compare the cytokine concentrations in the this compound-treated groups to the control groups to assess the inhibitory effect.

-

By adhering to these detailed protocols, researchers can effectively investigate and quantify the impact of this compound on miRNA regulation and inflammatory cytokine production, thereby contributing to a deeper understanding of its therapeutic potential.

References

Unraveling the Chemical Landscape of CAY10512: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental application of CAY10512, a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug development to facilitate further research and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is a synthetic, substituted trans-stilbene analog of resveratrol. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene | [1][2][3][4] |

| CAS Number | 139141-12-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₅H₁₃FO | [1][3][4][6][7] |

| Molecular Weight | 228.3 g/mol | [1][3][4] |

| Canonical SMILES | COc1ccc(cc1)\C=C\c1ccccc1F | [1] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥97% | [1] |

Solubility Data

The solubility of this compound in various common laboratory solvents has been determined, providing essential information for the preparation of stock solutions and experimental assays.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 3 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [1] |

| Ethanol | 0.5 mg/mL | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. It is a resveratrol analog with significantly enhanced potency.

Quantitative Biological Data

The inhibitory and antioxidant activities of this compound have been quantified in various cellular and non-cellular assays.

| Parameter | Value | Comparison | Reference |

| IC₅₀ (TNFα-induced NF-κB activation) | 0.15 µM | 20 µM for resveratrol | [1][4] |

| Antioxidant Activity | 100-fold more potent than resveratrol | - | [1][4] |

Effects on Pro-inflammatory Mediators

This compound has been demonstrated to modulate the expression and release of various pro-inflammatory molecules, highlighting its potential as an anti-inflammatory agent.

-

Pro-inflammatory Cytokines: Significantly reduces the release of tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), interleukin-8 (IL-8), and interleukin-6 (IL-6)[5].

-

NF-κB-sensitive microRNAs: Suppresses the upregulation of pro-inflammatory miRNAs, including miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155, in cerebrospinal fluid and extracellular fluid[2][5][6][7].

-

Other Inflammatory Markers: In murine BV-2 microglial cells, this compound significantly inhibits the gene and protein expression of IL-6 and the inflammatory receptor TNFR2[5].

NF-κB Signaling Pathway and Inhibition by this compound

The canonical NF-κB signaling pathway is a key target of this compound. The pathway is initiated by pro-inflammatory signals, such as TNF-α, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. This compound is thought to interfere with this cascade, preventing the activation of NF-κB.

Experimental Protocols and Applications

This compound has been utilized in various in vitro studies to investigate its anti-inflammatory and cytoprotective effects. The following summarizes the experimental conditions reported in the literature.

Inhibition of miRNA Upregulation in Human Neuroglial Cells (HNG cells)

-

Objective: To assess the effect of this compound on the upregulation of pro-inflammatory miRNAs in HNG cells stimulated with Alzheimer's disease extracellular fluid (AD-ECF).

-

Methodology:

-

Culture HNG cells under standard conditions.

-

Treat cells with 5 µM this compound for a duration of 0-96 hours in the presence of AD-ECF.

-

Measure the expression levels of miRNA-9, miRNA-125b, miRNA-146a, and miRNA-155 using quantitative real-time PCR (qRT-PCR).

-

-

Key Finding: this compound effectively inhibits the AD-ECF-stimulated upregulation of these miRNAs[5].

Protection of Pancreatic Islet Viability

-

Objective: To evaluate the protective effects of this compound on pancreatic islet cells.

-

Methodology:

-

Isolate primary human pancreatic islets.

-

Treat islets with 0.15 µM this compound for 1-7 hours.

-

Assess islet viability and cell damage.

-

Measure the levels of pro-inflammatory factors and tissue factor (TF) expression.

-

-

Key Finding: this compound significantly protects pancreatic islet viability and alleviates cell damage by inhibiting the increase of pro-inflammatory factors and TF expression[5].

Inhibition of Pro-inflammatory Gene Expression in Microglial Cells (BV-2 cells)

-

Objective: To determine the effect of this compound on the expression of pro-inflammatory genes in BV-2 cells stimulated with mineralocorticoid receptor (MR) agonists.

-

Methodology:

-

Culture murine BV-2 microglial cells.

-

Treat cells with 0.25 µM this compound for 25 hours in the presence of MR agonists (e.g., Aldosterone, 11-dehydrocorticosterone).

-

Analyze the gene and protein expression of IL-6 and TNFR2 using qRT-PCR and Western blotting, respectively.

-

-

Key Finding: this compound significantly inhibits the MR agonist-induced gene and protein expression of IL-6 and TNFR2[5].

Experimental Workflow for Assessing NF-κB Inhibition

The general workflow for evaluating the inhibitory effect of this compound on NF-κB activation is outlined below.

Conclusion

This compound is a potent and specific inhibitor of the NF-κB signaling pathway with promising therapeutic potential in inflammatory and neurodegenerative diseases. Its well-defined chemical structure and significant in vitro activity make it a valuable tool for researchers investigating the role of NF-κB in various pathological conditions. The experimental protocols outlined in this guide provide a foundation for further studies aimed at elucidating the full therapeutic and mechanistic scope of this compound.

References

- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. m.youtube.com [m.youtube.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

CAY10512: A Technical Guide for Researchers

An In-depth Examination of a Potent NF-κB Inhibitor

This technical guide provides a comprehensive overview of CAY10512, a potent resveratrol analog, for researchers, scientists, and drug development professionals. This document details its chemical properties, mechanism of action, and experimental applications, with a focus on its role as a powerful inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.

Core Compound Information

This compound is a synthetic, substituted trans-stilbene that demonstrates significantly higher potency than its parent compound, resveratrol, in antioxidant and anti-inflammatory activities.

| Property | Value |

| CAS Number | 139141-12-1 |

| Molecular Weight | 228.3 g/mol |

| Molecular Formula | C₁₅H₁₃FO |

| Chemical Name | 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene |

| Primary Activity | NF-κB Inhibitor |

Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its primary biological effects through the potent inhibition of the NF-κB signaling cascade. NF-κB is a crucial transcription factor involved in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In many disease states, including inflammatory disorders and cancer, the NF-κB pathway is constitutively active.

The canonical pathway for NF-κB activation, particularly in response to the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This degradation frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to be a highly effective inhibitor of TNF-α-induced NF-κB activation. It has an IC₅₀ value of 0.15 µM for this inhibition, which is approximately 100-fold more potent than resveratrol.[1] By blocking this pathway, this compound can suppress the expression of numerous pro-inflammatory and cell survival genes.